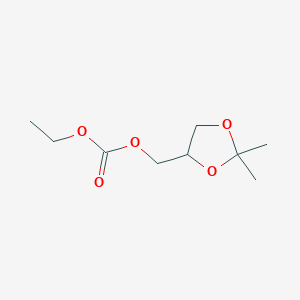
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate: is an organic compound with the molecular formula C9H16O5. It is a carbonate ester derived from the reaction of ethyl chloroformate with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This compound is known for its unique structural features, which include a dioxolane ring and an ethyl carbonate group. It is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate typically involves the reaction of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol+Ethyl chloroformate→(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form (2,2-dimethyl-1,3-dioxolan-4-yl)methanol and ethyl carbonate.
Transesterification: Reacting with alcohols in the presence of a catalyst can lead to the exchange of the ethyl group with another alkyl group.
Reduction: The carbonate group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol and ethyl carbonate.
Transesterification: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alkyl carbonate.
Reduction: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various dioxolane derivatives.
- Acts as a protecting group for alcohols in multi-step synthesis processes.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine:
- Explored for its potential as a prodrug, where the carbonate ester linkage can be hydrolyzed in vivo to release the active drug.
Industry:
- Utilized in the production of specialty polymers and resins.
- Employed as a solvent or intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate primarily involves its ability to undergo hydrolysis and transesterification reactions. The carbonate ester linkage is susceptible to cleavage under acidic or basic conditions, leading to the release of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol and ethyl carbonate. This property is exploited in drug delivery systems where the compound can act as a prodrug, releasing the active drug upon hydrolysis.
Comparison with Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: A precursor in the synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate.
Ethyl carbonate: A simple carbonate ester that can undergo similar hydrolysis and transesterification reactions.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methyl carbonate: A structurally similar compound where the ethyl group is replaced with a methyl group.
Uniqueness:
- The presence of both a dioxolane ring and an ethyl carbonate group in this compound provides unique reactivity and stability compared to other carbonate esters.
- Its ability to act as a protecting group and its potential use in drug delivery systems highlight its versatility in various applications.
Properties
CAS No. |
185318-01-8 |
|---|---|
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate |
InChI |
InChI=1S/C9H16O5/c1-4-11-8(10)12-5-7-6-13-9(2,3)14-7/h7H,4-6H2,1-3H3 |
InChI Key |
UFZRDRRYMQQPIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC1COC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















